molecular formula C12H17N3O2 B13485476 Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate

Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate

Cat. No.: B13485476
M. Wt: 235.28 g/mol
InChI Key: BKXMJHHCTWXACP-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a pyrimidine core, with an ethyl ester functional group at the 5-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation and nucleophilic substitution reactions . The reaction conditions often involve the use of reagents such as 3-chloroperoxybenzoic acid (mCPBA) for oxidation and trimethylsilyl cyanide (TMSCN) for nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while nucleophilic substitution can introduce various functional groups at the pyrimidine ring .

Mechanism of Action

Comparison with Similar Compounds

Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows for diverse chemical reactions and potential biological activities.

Properties

IUPAC Name

ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-17-12(16)10-7-14-11(15-8-10)9-3-5-13-6-4-9/h7-9,13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXMJHHCTWXACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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